molecular formula C16H25NO2 B14171794 (2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine CAS No. 923036-95-7

(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine

Cat. No.: B14171794
CAS No.: 923036-95-7
M. Wt: 263.37 g/mol
InChI Key: DHEHBZMRLKVIGM-JKSUJKDBSA-N
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Description

(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine is a chiral compound with a complex structure that includes a piperidine ring, a phenylethyl group, and a methoxymethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and reagents like sodium hydride or lithium diisopropylamide (LDA) for deprotonation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. This could include the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is also becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: The major product is often a ketone or carboxylic acid derivative.

    Reduction: The major product is typically a fully saturated piperidine derivative.

    Substitution: The major product depends on the nucleophile used but could include ethers or alcohols.

Scientific Research Applications

(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethoxy group can participate in hydrogen bonding, while the phenylethyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(2R)-2-Hydroxy-2-phenylethyl]-1-methylpiperidine
  • (2S)-2-[(2R)-2-Amino-2-phenylethyl]-1-methylpiperidine
  • (2S)-2-[(2R)-2-Chloro-2-phenylethyl]-1-methylpiperidine

Uniqueness

(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine is unique due to the presence of the methoxymethoxy group, which can participate in specific chemical reactions and interactions that are not possible with the hydroxy, amino, or chloro analogs. This makes it a valuable compound for studying specific biochemical pathways and developing new therapeutic agents.

Properties

CAS No.

923036-95-7

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

(2S)-2-[(2R)-2-(methoxymethoxy)-2-phenylethyl]-1-methylpiperidine

InChI

InChI=1S/C16H25NO2/c1-17-11-7-6-10-15(17)12-16(19-13-18-2)14-8-4-3-5-9-14/h3-5,8-9,15-16H,6-7,10-13H2,1-2H3/t15-,16+/m0/s1

InChI Key

DHEHBZMRLKVIGM-JKSUJKDBSA-N

Isomeric SMILES

CN1CCCC[C@H]1C[C@H](C2=CC=CC=C2)OCOC

Canonical SMILES

CN1CCCCC1CC(C2=CC=CC=C2)OCOC

Origin of Product

United States

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